molecular formula C11H16BrN3O2 B1383236 tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 1936429-06-9

tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No. B1383236
CAS RN: 1936429-06-9
M. Wt: 302.17 g/mol
InChI Key: CJOZZZFCHFPLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a chemical compound with the molecular formula C12H16BrN3O2. It is a heterocyclic organic compound with a pyrazolo[4,3-c]pyridine core structure. This compound is used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Synthesis of Pyrazolopyridine Derivatives

Pyrazolopyridines are a significant class of compounds in medicinal chemistry due to their structural similarity to adenine and guanine bases. The tert-butyl 3-bromo derivative serves as a versatile intermediate in synthesizing various pyrazolopyridine derivatives . These derivatives have been explored for their potential biological activities and can be tailored for specific targets in drug development.

Development of Anticancer Agents

The structural framework of pyrazolopyridines, to which the tert-butyl 3-bromo derivative belongs, has been investigated for its anticancer properties. Research indicates that modifications at specific positions on the pyrazolopyridine core can lead to compounds with promising anticancer activities .

Creation of Cardiovascular Drugs

Compounds based on the pyrazolopyridine structure have been studied for their cardiovascular effects. The tert-butyl 3-bromo derivative could be used to synthesize new molecules that interact with cardiovascular targets, potentially leading to novel treatments for heart diseases .

Anti-Inflammatory Applications

The anti-inflammatory potential of pyrazolopyridine derivatives makes them candidates for treating inflammatory conditions. The tert-butyl 3-bromo compound could be a precursor in creating new anti-inflammatory drugs with improved efficacy and reduced side effects .

Neuroprotective Therapies

Research into neurodegenerative diseases has identified pyrazolopyridine derivatives as potential neuroprotective agents. The tert-butyl 3-bromo derivative might be used to develop drugs that protect nerve cells from damage or degeneration .

Treatment of Metabolic Disorders

Metabolic disorders, such as diabetes, require novel therapeutic approaches. Pyrazolopyridine derivatives, synthesized using the tert-butyl 3-bromo compound, are being explored for their ability to modulate metabolic pathways .

Discovery of Antiviral Compounds

The fight against viral infections is ongoing, and pyrazolopyridine derivatives offer a scaffold for developing antiviral agents. The tert-butyl 3-bromo derivative could lead to the synthesis of compounds effective against various viruses .

Exploration of Central Nervous System (CNS) Agents

The CNS is a complex target for drug discovery, and pyrazolopyridine derivatives have shown potential in treating CNS disorders. Utilizing the tert-butyl 3-bromo compound as a starting point, researchers can create molecules that may positively impact CNS function .

properties

IUPAC Name

tert-butyl 3-bromo-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-8-7(6-15)9(12)14-13-8/h4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOZZZFCHFPLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114940
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

CAS RN

1936429-06-9
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1936429-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 3
tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 4
tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 5
tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.